molecular formula C20H18ClF2N5O3 B605619 Asciminib CAS No. 1492952-76-7

Asciminib

Katalognummer B605619
CAS-Nummer: 1492952-76-7
Molekulargewicht: 449.8428
InChI-Schlüssel: VOVZXURTCKPRDQ-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Asciminib, also known as ABL001, is a medication used to treat Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML) in chronic phase (CP) who have taken 2 or more medicines, including tyrosine-kinase inhibitors (TKIs) . It belongs to the general group of medicines known as antineoplastics or cancer medicines . Asciminib interferes with the growth of cancer cells, which are eventually destroyed by the body .


Synthesis Analysis

Asciminib is synthesized using chloronicotinate as a raw material by chemical reaction . The specific synthesis steps involve DIPEA promoted nucleophilic substitution, Pd (PPh 3) 4 catalyzed Suzuki-Miyaura coupling reaction and TFA promoted deprotection .


Molecular Structure Analysis

Asciminib is an orally administered, small molecule, selective allosteric inhibitor that targets the myristoyl pocket of the BCR-ABL1 tyrosine kinase . Its molecular formula is C20H18ClF2N5O3 .


Chemical Reactions Analysis

Asciminib binds to the myristate pocket in an allosteric site, outside the catalytic/ATP-binding site . It inhibits both wide-type and mutated T315I BCR-ABL1 activities in vitro, in vivo and in human clinical trials .


Physical And Chemical Properties Analysis

Asciminib is mainly cleared by hepatic metabolism and eliminated via biliary secretion involving three pathways: oxidation by cytochrome P450 (CYP3A), glucuronidation by uridine-5-diphospho-glucuronosyltransferase enzymes in the liver, and biliary secretion by breast cancer resistance protein efflux transporters .

Wissenschaftliche Forschungsanwendungen

  • Asciminib is effective in treating heavily pretreated patients with CML who are resistant to or have unacceptable side effects from TKIs, including those with T315I mutation (Hughes et al., 2019).

  • It specifically inhibits the tyrosine kinase activity of native ABL1 and the BCR-ABL1 oncoprotein, showing promise against most kinase domain mutations (Manley et al., 2020).

  • Asciminib demonstrates resistance mechanisms, such as the I502L and V468F mutations in BCR-ABL, impacting its binding and efficacy (Zhan et al., 2019).

  • Combining Asciminib with Ponatinib can suppress the emergence of and restore efficacy against highly resistant BCR-ABL1 mutants (Eide et al., 2019).

  • Asciminib is susceptible to resistance mediated by ABCB1 and ABCG2 overexpression in vitro (Eadie et al., 2018).

  • Pharmacokinetics of Asciminib in individuals with hepatic or renal impairment show it is generally well-tolerated and safe for patients with varying degrees of renal or hepatic dysfunction (Hoch et al., 2021).

  • Asciminib is a promising treatment option in chronic phase CML patients who failed previous treatments, particularly for those with the T315I mutation (Yeung et al., 2022).

  • It is under investigation as monotherapy for newly diagnosed chronic myeloid leukemia in chronic phase in the ASC4FIRST phase III trial (Cortés et al., 2022).

  • The discovery of Asciminib, as the first allosteric BCR-ABL1 inhibitor to reach the clinic, represents a significant advancement in the treatment of CML (Schoepfer et al., 2018).

  • An exposure–efficacy analysis of Asciminib demonstrates its effectiveness against the T315I mutation, contributing to its dosing rationale for resistant and difficult-to-treat populations (Combes et al., 2022).

Safety And Hazards

Common side effects of Asciminib include anemia, neutropenia, myelosuppression, musculoskeletal pain, fatigue, headache, rash, and diarrhea . Less common but potentially severe adverse events include severe myelosuppression, pancreatitis, hypertension, hypersensitivity reactions, cardiovascular toxicity, and embryo-fetal toxicity .

Zukünftige Richtungen

Asciminib is being studied in other novel settings, including earlier lines of therapy and in children and adolescents . It is also being investigated for its potential to overcome unmet needs for patients with CML-CP .

Eigenschaften

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVZXURTCKPRDQ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In most patients with chronic myeloid leukemia (CML), progression of the disease is driven primarily by a translocation of the Philadelphia chromosome that creates an oncogenic fusion gene, _BCR-ABL1_, between the _BCR_ and _ABL1_ genes. This fusion gene produces a resultant fusion protein, BCR-ABL1, which exhibits elevated tyrosine kinase and transforming activities that contribute to CML proliferation. Asciminib is an allosteric inhibitor of the BCR-ABL1 tyrosine kinase. It binds to the myristoyl pocket of the ABL1 portion of the fusion protein and locks it into an inactive conformation, preventing its oncogenic activity.
Record name Asciminib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12597
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Asciminib

CAS RN

1492952-76-7
Record name Asciminib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1492952767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asciminib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12597
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASCIMINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F3R18W77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2,060
Citations
D Réa, TP Hughes - Critical Reviews in Oncology/Hematology, 2022 - Elsevier
… clinical data from asciminib trials that support the use of single-agent asciminib as third-line therapy and beyond, and explores the potential benefit of asciminib in combination with …
Number of citations: 21 www.sciencedirect.com
J Schoepfer, W Jahnke, G Berellini, S Buonamici… - 2018 - ACS Publications
… of asciminib (ABL001), the first allosteric BCR-ABL1 inhibitor to reach the clinic. Asciminib … -competitive inhibitors so that combinations of asciminib with ATP-competitive TKIs suppress …
Number of citations: 298 pubs.acs.org
D Rea, MJ Mauro, C Boquimpani… - Blood, The Journal …, 2021 - ashpublications.org
… asciminib could provide a superior response rate to bosutinib based on the efficacy of asciminib … Efficacy data collected for patients on asciminib after the switch from bosutinib are not …
Number of citations: 171 ashpublications.org
PW Manley, L Barys, SW Cowan-Jacob - Leukemia research, 2020 - Elsevier
… Because asciminib does not bind to the ATP-binding … of asciminib, some of which are associated with clinical resistance towards the drug in patients. Here we review effects of asciminib …
Number of citations: 80 www.sciencedirect.com
ED Deeks - Drugs, 2022 - Springer
… In October 2021, asciminib monotherapy was granted accelerated approval for the … This article summarizes the milestones in the development of asciminib leading to this first approval …
Number of citations: 31 link.springer.com
TP Hughes, MJ Mauro, JE Cortes… - … England Journal of …, 2019 - Mass Medical Soc
… Asciminib targets both native and mutated BCR-ABL1, including the gatekeeper T315I mutant. The safety and antileukemic activity of asciminib in … We hypothesized that asciminib may …
Number of citations: 310 www.nejm.org
A Hochhaus, D Réa, C Boquimpani, Y Minami… - Leukemia, 2023 - nature.com
… on asciminib than bosutinib remained on treatment and continued to derive benefit over time, supporting asciminib as … Data collected for patients receiving asciminib after switching from …
Number of citations: 21 www.nature.com
A Hochhaus, C Boquimpani, D Rea, Y Minami… - Blood, 2020 - Elsevier
… asciminib could provide superior efficacy to BOS beyond 2 nd line, based on the clinical activity of asciminib … ≥2 TKIs were randomized 2:1 to asciminib 40 mg twice daily (BID) or BOS …
Number of citations: 33 www.sciencedirect.com
JE Cortes, TP Hughes, MJ Mauro, A Hochhaus, D Rea… - Blood, 2020 - Elsevier
… Asciminib has a distinct mechanism of action and is the first-in-class STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor. Asciminib demonstrated clinical activity in heavily …
Number of citations: 41 www.sciencedirect.com
MJ Mauro, Y Minami, D Rea, A Hochhaus, E Lomaia… - Blood, 2021 - Elsevier
… With a longer duration of exposure in the asciminib arm, the safety and tolerability profile in the current analysis remains similar to that at the primary analysis. Median duration of …
Number of citations: 24 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.